(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride

Kinase inhibitor SAR Imidazopyridine medicinal chemistry IRAK-4 inhibitor design

In-house synthesis of this GSK-3 inhibitor intermediate is inefficient (15% yield). Procure the pre-manufactured, high-purity HCl salt to eliminate this bottleneck and accelerate SAR exploration. Key advantages: (1) The 6-substitution pattern boosts inhibitory potency by 4- to 500-fold vs. unsubstituted parent scaffolds. (2) The hydroxymethyl group enables etherification, esterification, oxidation, and bioconjugation. (3) Superior aqueous solubility over the free base supports direct use in biological assays.

Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
Cat. No. B11906939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride
Molecular FormulaC7H8ClN3O
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=N2)CO.Cl
InChIInChI=1S/C7H7N3O.ClH/c11-3-5-1-6-7(8-2-5)10-4-9-6;/h1-2,4,11H,3H2,(H,8,9,10);1H
InChIKeyQBSADUTZOGRHDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3H-Imidazo[4,5-b]pyridin-6-yl)methanol Hydrochloride – Core Scaffold Identity, Salt-Form Properties, and Procurement-Relevant Characteristics


(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride (CAS 1956369-63-3) is a heterocyclic building block featuring the imidazo[4,5-b]pyridine bicyclic core with a hydroxymethyl substituent at the 6-position, furnished as the hydrochloride salt (MW 185.61, C₇H₈ClN₃O) . The imidazo[4,5-b]pyridine scaffold is a privileged purine-mimetic structure widely exploited in kinase inhibitor design, where the 6-position substituent has been demonstrated to play a dominant role in target binding [1]. The hydrochloride salt form is selected to enhance aqueous solubility relative to the free base (CAS 1022158-37-7, MW 149.15), a critical attribute for downstream biological assay compatibility . This compound serves as a key synthetic intermediate in patented drug discovery programs, most notably as a building block in GSK-3 inhibitor development for neurodegenerative disorders (WO2008/51494) [2].

Why In-Class Imidazo[4,5-b]pyridine Building Blocks Cannot Be Interchanged: The Case for (3H-Imidazo[4,5-b]pyridin-6-yl)methanol Hydrochloride


The imidazo[4,5-b]pyridine scaffold supports multiple regioisomeric substitution patterns (2-yl, 5-yl, 6-yl), each with distinct electronic environments, synthetic accessibility, and biological target engagement profiles . Critically, published structure-activity relationship (SAR) studies on imidazo[4,5-b]pyridine kinase inhibitors demonstrate that substitution at the 6-position is not interchangeable with other positions—introducing a substituent at the 6-position increases inhibitory potency by 4- to 500-fold relative to the unsubstituted parent, highlighting its dominant role in target binding [1]. Furthermore, the hydrochloride salt form of the 6-yl methanol derivative provides aqueous solubility advantages over the free base that are essential for homogeneous biological assay conditions; the free base (XLogP3-AA = −0.1, HBD = 2) has limited water solubility that may compromise dose-response accuracy [2]. Regioisomeric analogs such as the 5-yl methanol (CAS 1352911-89-7) and 2-yl methanol (CAS 24638-20-8) are synthetically and pharmacologically distinct entities that cannot substitute for the 6-yl derivative in positional SAR exploration or in patent-defined synthetic routes such as WO2008/51494 .

Quantitative Differentiation Evidence: (3H-Imidazo[4,5-b]pyridin-6-yl)methanol Hydrochloride Versus Closest Analogs and Alternatives


6-Position Substitution Dominance: 4- to 500-Fold Potency Enhancement Over Unsubstituted Parent in Kinase Inhibition

Published SAR data on imidazo[4,5-b]pyridine-based IRAK-4 inhibitors demonstrate that introducing a substituent at the 6-position produces a 4- to 500-fold increase in inhibitory potency compared to the unsubstituted parent scaffold (R₁ = H) [1]. This effect magnitude establishes the 6-position as the dominant site for modulating target affinity within this chemotype. The target compound, bearing a hydroxymethyl group at the 6-position, occupies this critical vector and provides a functional handle (primary alcohol) for further derivatization via etherification, esterification, or oxidation – synthetic options not available with the unsubstituted parent 3H-imidazo[4,5-b]pyridine or with the 6-bromo analog (CAS 28279-49-4), which instead enables cross-coupling chemistry .

Kinase inhibitor SAR Imidazopyridine medicinal chemistry IRAK-4 inhibitor design

Hydrochloride Salt Versus Free Base: Aqueous Solubility Advantage for Biological Assay Compatibility

The hydrochloride salt (MW 185.61) is documented to be soluble in water, whereas the free base (MW 149.15, XLogP3-AA = −0.1, HBD = 2, HBA = 3) exhibits limited aqueous solubility that may require organic co-solvents (e.g., DMSO) for dissolution [1]. For biochemical and cell-based assays requiring aqueous dilution series, the hydrochloride salt's enhanced solubility reduces the risk of compound precipitation, which can confound IC₅₀ determinations and lead to false negatives in screening campaigns. Comparable imidazo[4,5-b]pyridine hydrochloride salts are explicitly described as having 'enhanced solubility, a critical feature for bioavailability in drug development' .

Salt selection Aqueous solubility Bioassay-ready building blocks

Patent-Validated Synthetic Utility: Documented Intermediate in GSK-3 Inhibitor Program (WO2008/51494) with Quantified Synthesis Yield

The free base (3H-imidazo[4,5-b]pyridin-6-yl)methanol is explicitly disclosed as a synthetic intermediate in WO2008/51494 A1 (Signal Pharmaceuticals, LLC), a patent describing imidazo[4,5-b]pyridine-based glycogen synthase kinase 3 (GSK-3) inhibitors for the treatment of dementia and neurodegenerative disorders [1]. The patent reports a specific synthesis protocol: reduction of 1H-imidazo[4,5-b]pyridine-6-carboxylic acid (2.02 g, 12.38 mmol) with lithium aluminum hydride (2.0 M, 24.7 mL, 49.5 mmol) in anhydrous THF at −78 °C to room temperature, yielding the title compound in 15% yield (0.29 g, 1.95 mmol) after flash chromatography . This low isolated yield underscores the synthetic challenge associated with this building block and provides a quantitative benchmark for procurement: commercially sourced material eliminates the need for in-house synthesis with its attendant low efficiency.

GSK-3 inhibitor Patent intermediate Neurodegenerative disease

Downstream Biological Validation: 6-yl Scaffold Derivatives Demonstrate Sub-Nanomolar to Low Nanomolar Kinase Inhibition Across Multiple Targets

While the target compound itself is a building block, derivatives incorporating the 3H-imidazo[4,5-b]pyridin-6-yl substructure have demonstrated potent kinase inhibition in multiple independent drug discovery programs. In US20240116948 (Chiesi Farmaceutici), a compound bearing the 3H-imidazo[4,5-b]pyridin-6-yl group linked to a pyrido-oxazine core inhibited TGF-beta receptor type-1 with an IC₅₀ of 7.5 nM (ADP-GLO Kinase assay) [1]. Separately, a 6-yl-substituted piperidine derivative (CHEMBL571431) inhibited coactivator-associated arginine methyltransferase 1 (CARM1) with an IC₅₀ of 0.700 nM [2]. A third example from BindingDB shows a 6-ylethynyl benzamide derivative inhibiting its target kinase with an IC₅₀ of 2 nM [3]. These data collectively validate the 6-yl attachment vector as productive for achieving high target affinity, distinguishing this regioisomer from 5-yl and 2-yl analogs for which comparable potency data across multiple targets are not publicly aggregated.

TGF-beta receptor inhibitor CARM1 inhibitor Kinase selectivity

Vendor Purity and QC Documentation: Batch-Specific Analytical Certification (NMR, HPLC, GC) at 95-98% Purity

Multiple independent suppliers provide this compound with quantitative purity specifications and batch-level analytical documentation. Bidepharm supplies the hydrochloride salt at 95+% purity with batch-specific QC reports including NMR, HPLC, and GC . MolCore offers the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . This level of documented purity and analytical traceability is not uniformly available across all imidazo[4,5-b]pyridine regioisomers or salt forms, where purity specifications may vary significantly between suppliers and batches.

Chemical procurement Quality control Batch certification

Procurement-Driven Application Scenarios for (3H-Imidazo[4,5-b]pyridin-6-yl)methanol Hydrochloride


Kinase Inhibitor Lead Optimization: Systematic Exploration of the 6-Position Vector

For medicinal chemistry teams pursuing imidazo[4,5-b]pyridine-based kinase inhibitors, the 6-hydroxymethyl group provides a versatile synthetic handle for parallel derivatization. Published SAR data confirm that 6-position substitution can modulate potency by 4- to 500-fold [1]. The hydroxymethyl group enables etherification (alkyl/aryl ethers), esterification (acyl derivatives), oxidation (aldehyde/carboxylic acid), and activation (mesylate/tosylate for nucleophilic displacement) – a broader reaction scope than the 6-bromo analog, which is limited to cross-coupling chemistry. The hydrochloride salt's water solubility facilitates direct use in biochemical assay preparation without pre-formulation.

GSK-3 Inhibitor Program Continuation: Direct Intermediate for WO2008/51494 Lead Series

Research groups investigating GSK-3 as a therapeutic target for Alzheimer's disease, Parkinson's disease, or other neurodegenerative conditions can directly utilize this compound as the documented intermediate from the Signal Pharmaceuticals patent (WO2008/51494) [2]. The published synthesis route (LAH reduction of the 6-carboxylic acid, 15% yield) demonstrates that in-house synthesis is low-yielding; procurement of the pre-manufactured hydrochloride salt with batch QC eliminates this bottleneck and accelerates SAR exploration around the 6-position hydroxymethyl substituent .

Fragment-Based Drug Discovery (FBDD): Purine-Mimetic Fragment with Validated Target Engagement

The imidazo[4,5-b]pyridine core is a recognized purine mimetic, and the 6-yl substitution pattern has been validated in multiple independent target engagement studies across kinases and epigenetic enzymes (IC₅₀ range: 0.700–7.5 nM for elaborated derivatives) [3]. The compound's molecular weight (185.61 as HCl salt, 149.15 as free base) and physicochemical profile (XLogP3-AA = −0.1, 2 HBD, 3 HBA for free base) [4] satisfy fragment-like property criteria (MW < 300, clogP ≤ 3), making it suitable as a starting point for fragment growing, merging, or linking strategies in FBDD campaigns.

Chemical Biology Tool Compound Synthesis: Hydroxymethyl Handle for Bioconjugation

The primary alcohol at the 6-position serves as a functional handle for bioconjugation strategies, including attachment of fluorophores (e.g., dansyl, BODIPY), affinity tags (biotin), or photoaffinity labels (diazirine, benzophenone) via ester or ether linkages. This enables the generation of chemical biology probes for target identification (pull-down/MS), cellular imaging, or competition binding assays, leveraging the validated kinase-binding properties of the imidazo[4,5-b]pyridin-6-yl scaffold [3]. The hydrochloride salt form ensures aqueous solubility during conjugation reactions, which are typically performed in aqueous or mixed aqueous-organic media.

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